2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including a phthalazinone core, an oxadiazole ring, and methylsulfanyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of appropriate precursors. The phthalazinone core can be synthesized via a condensation reaction between a hydrazine derivative and a phthalic anhydride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives .
Scientific Research Applications
2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit antimicrobial and anti-inflammatory activities.
2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazoles: These compounds have a similar oxazole ring and are evaluated for antibacterial and antioxidant activities.
3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: This compound shares the methylphenyl and methylsulfanyl groups and is studied for its potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Biological Activity
The compound 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C25H19N3O2S
- Molecular Weight : 425.51 g/mol
- IUPAC Name : this compound
This compound features multiple functional groups, including a methylphenyl group and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the efficacy of various derivatives against a range of bacterial strains. The results demonstrated that compounds with oxadiazole moieties showed enhanced antibacterial activity compared to their non-modified counterparts. Specifically, the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The IC50 values for TNF-α inhibition were found to be approximately 20 µM .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). It exhibited notable antiproliferative effects with IC50 values ranging from 5.10 µM to 22.08 µM across different cell lines .
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that it may inhibit enzymes involved in inflammatory pathways and induce apoptosis in cancer cells through caspase-dependent mechanisms. Additionally, its ability to modulate receptor activity suggests potential use in targeted therapies for various diseases .
Case Studies
One notable case study involved the synthesis of several derivatives of the compound to enhance its bioactivity. The modified compounds were subjected to biological assays which revealed that certain substitutions at specific positions significantly improved their antimicrobial and anticancer activities compared to the parent compound .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-6-5-7-17(14-15)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-30-23)16-10-12-18(31-2)13-11-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHKSXZHUOZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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